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Compound of Interest

Compound Name: Valspodar

Cat. No.: B1684362

For researchers, scientists, and drug development professionals, this guide provides an
objective in vivo comparison of two prominent ATP-binding cassette (ABC) transporter
inhibitors: Valspodar (PSC-833) and Elacridar (GF120918). This analysis is based on
experimental data from preclinical studies, focusing on their efficacy in modulating drug
distribution and overcoming multidrug resistance.

Valspodar, a non-immunosuppressive derivative of cyclosporine A, is a potent inhibitor of P-
glycoprotein (P-gp, or ABCBL1). Elacridar is a third-generation inhibitor with dual activity against
both P-gp and Breast Cancer Resistance Protein (BCRP, or ABCGZ2). Their ability to inhibit
these efflux pumps, which are frequently overexpressed in cancer cells and physiological
barriers like the blood-brain barrier (BBB), can significantly alter the pharmacokinetics of co-
administered drugs.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize key quantitative data from in vivo studies, providing a direct
comparison of the pharmacological activities of Valspodar and Elacridar.

Table 1: Inhibition of Efflux Transporters at the Blood-Brain Barrier in Rats
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Table 2: Modulation of Paclitaxel Pharmacokinetics in Nude Mice

Increase in Brain

o Paclitaxel Brain/Plasma
Inhibitor Dose (p.o.) . . .
Concentration (vs. Paclitaxel Ratio
control)
2- to 15-fold lower
Valspodar 50 mg/kg 6- to 8-fold[3][4] than
elacridar/tariquidar[3]
Elacridar 50 mg/kg 2.5- to 7-fold[3][4] 1.2 (at 4.5h)[3]
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Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following
diagrams are provided.
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Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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